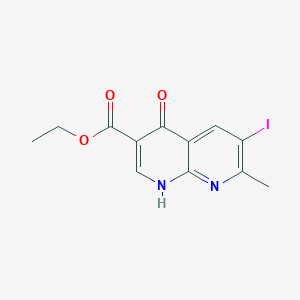
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxyl group, an iodine atom, and a methyl group attached to a naphthyridine core. The naphthyridine core is known for its diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate typically involves multiple steps. One common method starts with the amination of 2-methylpyridine using sodium amide to produce 5-amino-2-methylpyridine. This intermediate is then condensed with triethyl orthoformate and diethyl malonate to form [5-methyl-2-pyridylamino]methylene diethyl malonate. The final step involves cyclization under heating conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major product is ethyl 4-oxo-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate.
Reduction: The major product is ethyl 4-hydroxy-7-methyl[1,8]naphthyridine-3-carboxylate.
Substitution: The major products depend on the nucleophile used, such as ethyl 4-hydroxy-6-amino-7-methyl[1,8]naphthyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-6-iodo-7-methyl[1,8]naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its biological activity. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-hydroxy-7-methyl[1,8]naphthyridine-3-carboxylate
- Ethyl 7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
- Ethyl 2-hydroxy-4-methylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
- Ethyl 2,4-dimethylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
Uniqueness
ethyl 4-hydroxy-6-iodo-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The iodine atom enhances its potential as a radiolabeled compound for imaging studies and increases its efficacy in certain biological applications .
Eigenschaften
Molekularformel |
C12H11IN2O3 |
|---|---|
Molekulargewicht |
358.13 g/mol |
IUPAC-Name |
ethyl 6-iodo-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H11IN2O3/c1-3-18-12(17)8-5-14-11-7(10(8)16)4-9(13)6(2)15-11/h4-5H,3H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
QDVHVCQSYLAGMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=NC(=C(C=C2C1=O)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


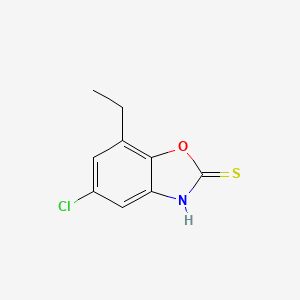
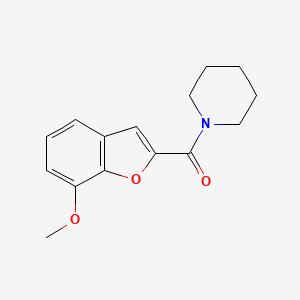
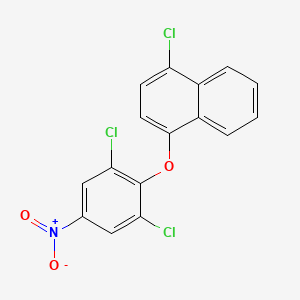
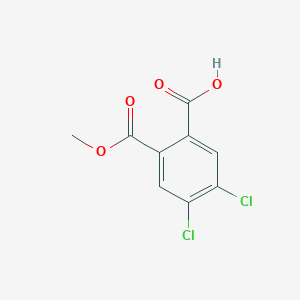

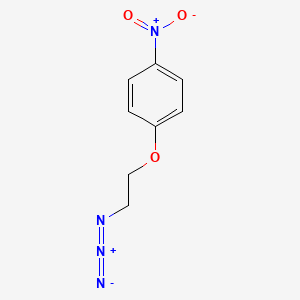

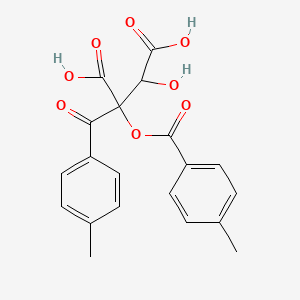



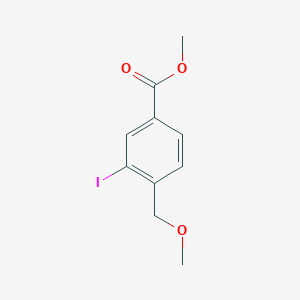
![1-[(Propan-2-yl)amino]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B8555000.png)
![7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B8555002.png)
